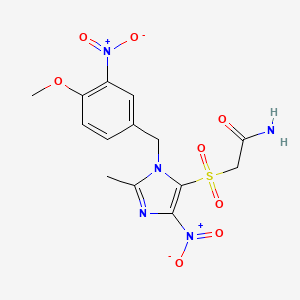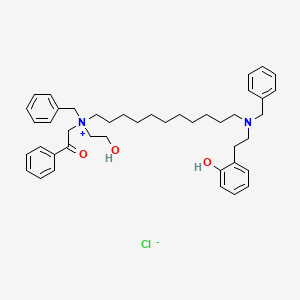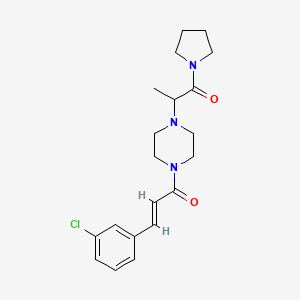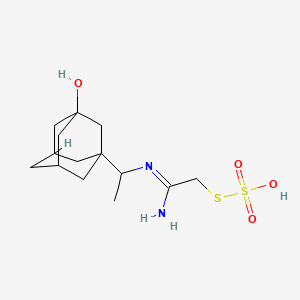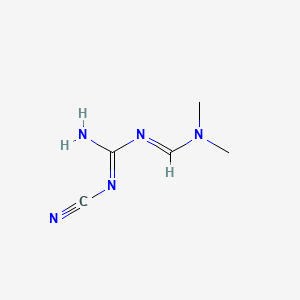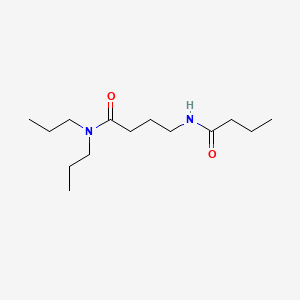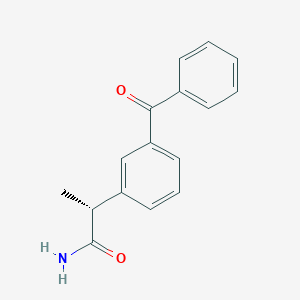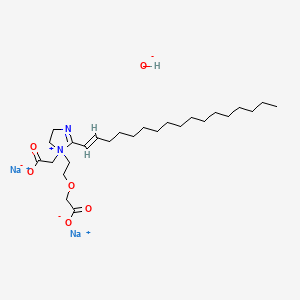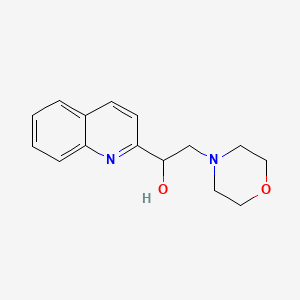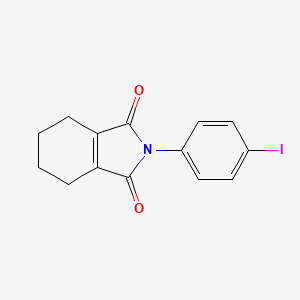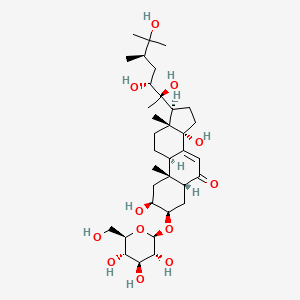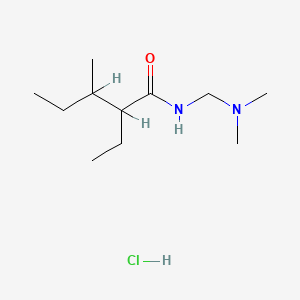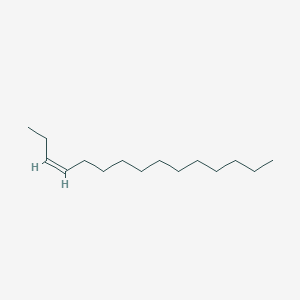
(Z)-3-Pentadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadec-3-ene is an unbranched fifteen-carbon alkene with a double bond located at the third carbon atom Its molecular formula is C15H30, and it is part of the alkene family, characterized by the presence of at least one carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadec-3-ene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of pentadecan-3-ol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Elimination Reactions: Another method is the elimination of hydrogen halides from halogenated pentadecanes. For example, treating 3-chloropentadecane with a strong base like potassium hydroxide can result in the formation of pentadec-3-ene.
Industrial Production Methods
In industrial settings, pentadec-3-ene can be produced through catalytic dehydrogenation of alkanes. This process involves passing pentadecane over a dehydrogenation catalyst at high temperatures, resulting in the formation of the desired alkene.
Chemical Reactions Analysis
Types of Reactions
Pentadec-3-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used. For instance, using potassium permanganate can oxidize pentadec-3-ene to pentadecan-3-ol.
Reduction: The double bond in pentadec-3-ene can be reduced to form pentadecane using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Addition Reactions: Pentadec-3-ene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles. For example, reacting with bromine will yield 3,4-dibromopentadecane.
Polymerization: Under specific conditions, pentadec-3-ene can undergo polymerization to form long-chain polymers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Addition: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr).
Major Products
Oxidation: Pentadecan-3-ol, pentadecanal, pentadecanoic acid.
Reduction: Pentadecane.
Addition: 3,4-dihalopentadecanes.
Scientific Research Applications
Pentadec-3-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Pentadec-3-ene and its derivatives are studied for their biological activities, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentadec-3-ene depends on the specific reaction or application. In chemical reactions, the double bond in pentadec-3-ene acts as a reactive site for various transformations. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of different products. In biological systems, its mechanism of action may involve interactions with cellular membranes or specific enzymes, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Pentadec-3-ene can be compared with other alkenes such as:
Pentadec-1-ene: Similar in structure but with the double bond at the first carbon. It has different reactivity and applications.
Hexadec-3-ene: A sixteen-carbon alkene with a double bond at the third carbon. It has similar chemical properties but differs in molecular weight and boiling point.
Heptadec-3-ene: A seventeen-carbon alkene with a double bond at the third carbon. It is used in similar applications but has a higher molecular weight.
Uniqueness
Pentadec-3-ene’s uniqueness lies in its specific structure, which provides distinct reactivity and properties compared to other alkenes. Its position of the double bond allows for selective reactions, making it a valuable compound in various chemical syntheses and industrial applications.
Properties
CAS No. |
65214-04-2 |
|---|---|
Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
(Z)-pentadec-3-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h5,7H,3-4,6,8-15H2,1-2H3/b7-5- |
InChI Key |
WNBDFALPKHFDJO-ALCCZGGFSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


